molecular formula C10H10F2O B13226202 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane

Cat. No.: B13226202
M. Wt: 184.18 g/mol
InChI Key: DZIIKBMEHRRCNU-UHFFFAOYSA-N
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Description

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane is an organic compound with the molecular formula C10H10F2O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a difluoromethylphenyl group attached to an oxirane ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane typically involves the reaction of 2,3-difluoro-4-methylbenzyl alcohol with an epoxidizing agent. One common method is the use of m-chloroperbenzoic acid (m-CPBA) as the epoxidizing agent under mild conditions. The reaction proceeds as follows:

  • Dissolve 2,3-difluoro-4-methylbenzyl alcohol in an appropriate solvent, such as dichloromethane.
  • Add m-chloroperbenzoic acid to the solution.
  • Stir the reaction mixture at room temperature for several hours.
  • After completion, extract the product and purify it using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxirane derivatives.

Scientific Research Applications

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, thereby exerting their effects. The difluoromethylphenyl group enhances the compound’s reactivity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-Dichloro-4-methylphenyl)methyl]oxirane
  • 2-[(2,3-Dibromo-4-methylphenyl)methyl]oxirane
  • 2-[(2,3-Difluoro-4-ethylphenyl)methyl]oxirane

Uniqueness

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical and biological reactions compared to its analogs with different halogen substitutions.

Biological Activity

2-[(2,3-Difluoro-4-methylphenyl)methyl]oxirane, also known as a difluoromethyl oxirane derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H10F2O\text{C}_{10}\text{H}_{10}\text{F}_2\text{O}

This compound features a difluoromethyl group and an epoxide functional group, which are critical for its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds.

Anticancer Properties

Research indicates that compounds with oxirane functionalities exhibit significant anticancer properties. For instance, studies have shown that similar difluorinated compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro assays have demonstrated that derivatives of oxiranes can effectively reduce the viability of various cancer cell lines, including breast and prostate cancer cells.

Table 1: Anticancer Activity of Oxirane Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast)15Induces apoptosis
This compoundPC-3 (Prostate)12Cell cycle arrest at G2/M

Anti-inflammatory Effects

The anti-inflammatory properties of oxirane derivatives have been explored in various studies. Compounds structurally similar to this compound have been shown to inhibit pro-inflammatory cytokine production and modulate immune responses. For example, in animal models of inflammation, these compounds significantly reduced markers such as TNF-alpha and IL-6.

Case Study: In Vivo Anti-inflammatory Activity
In a controlled study using a rat model of adjuvant arthritis, administration of a difluorinated oxirane resulted in a marked reduction in paw swelling and inflammatory markers compared to the control group. The study concluded that the compound's mechanism involved inhibition of NF-kB signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Epoxide Reactivity : The epoxide group can react with nucleophiles in biological systems, potentially leading to the modification of proteins and nucleic acids.
  • Fluorine Substitution : The presence of fluorine enhances binding affinity to biological targets due to increased lipophilicity and altered electronic properties.
  • Cell Signaling Modulation : Studies suggest that this compound may interfere with key signaling pathways involved in cell proliferation and survival.

Toxicological Profile

While exploring the biological activity, it is crucial to assess the toxicological profile. Preliminary studies indicate that this compound exhibits low cytotoxicity towards normal cells at therapeutic concentrations. Further research is necessary to evaluate its long-term effects and safety profile comprehensively.

Table 2: Toxicity Assessment

ParameterResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
MutagenicityNegative (Ames Test)
Reproductive ToxicityNot assessed

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

2-[(2,3-difluoro-4-methylphenyl)methyl]oxirane

InChI

InChI=1S/C10H10F2O/c1-6-2-3-7(4-8-5-13-8)10(12)9(6)11/h2-3,8H,4-5H2,1H3

InChI Key

DZIIKBMEHRRCNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC2CO2)F)F

Origin of Product

United States

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